N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
“N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Amide bond formation: The final step involves coupling the bipyridine and trifluoromethyl phenyl groups through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions could target the amide bond or the bipyridine ring.
Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Nucleophiles such as amines or thiols could be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound could serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Pharmacologically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, as a ligand, it might interact with metal ions through coordination bonds, altering the metal’s reactivity. In a biological setting, it could bind to specific proteins or enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness
The unique positioning of the bipyridine and trifluoromethyl groups in “N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” might confer distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)17-7-1-4-14(10-17)11-18(27)26-13-16-6-3-9-25-19(16)15-5-2-8-24-12-15/h1-10,12H,11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDVBNGFTWHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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